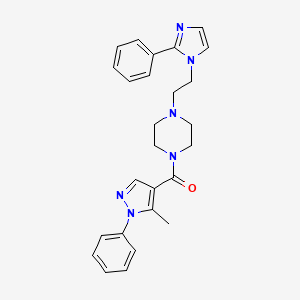
(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a pyrazole ring and an imidazole ring. The pyrazole ring is a five-membered ring with two nitrogen atoms and the imidazole ring is also a five-membered ring but with three carbon atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, (E)-1-(5-Methyl-1-phenylpyrazol-4-yl)-3-(N,N-dimethylamino)-2-propen-1-one reacts with hydrazine, hydroxylamine, guanidine and aminopyrazole derivatives to afford the corresponding 3,4p-bipyrazole, pyrazolylisoxazole, pyrazolylpyrimidine and pyrazolo[1,5-a]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrazole and imidazole rings are likely to contribute to the rigidity of the molecule, while the piperazine ring could introduce some flexibility .Chemical Reactions Analysis
The compound, due to the presence of reactive sites in the pyrazole and imidazole rings, could undergo a variety of chemical reactions. For instance, it could react with electrophiles at the nitrogen atoms or undergo nucleophilic substitution reactions at the carbon atoms .Aplicaciones Científicas De Investigación
Antiviral Activity
Compounds containing the imidazole moiety, such as our compound of interest, have shown promising antiviral activity . For example, certain derivatives of 1,3-diazole have demonstrated inhibitory activity against influenza A .
Anti-inflammatory Activity
Imidazole-containing compounds have been reported to possess anti-inflammatory properties . This suggests that our compound could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives, which are structurally similar to our compound, have shown anticancer activity . This suggests that our compound could potentially be used in cancer treatment.
Anti-HIV Activity
Indole derivatives have also demonstrated anti-HIV activity . This indicates a potential application of our compound in the treatment of HIV.
Antioxidant Activity
Some imidazole-containing compounds have shown good scavenging potential, suggesting they could be used as antioxidants .
Antimicrobial and Antitubercular Activities
Imidazole derivatives have shown antimicrobial and antitubercular activities . This suggests potential applications of our compound in the treatment of microbial infections and tuberculosis.
Antimalarial Activity
Indole derivatives have shown antimalarial activity . This suggests a potential application of our compound in the treatment of malaria.
Anticholinesterase Activity
Indole derivatives have demonstrated anticholinesterase activities . This suggests a potential application of our compound in the treatment of conditions like Alzheimer’s disease, where cholinesterase inhibitors are commonly used.
Direcciones Futuras
Propiedades
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O/c1-21-24(20-28-32(21)23-10-6-3-7-11-23)26(33)31-18-15-29(16-19-31)14-17-30-13-12-27-25(30)22-8-4-2-5-9-22/h2-13,20H,14-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVMATUSDNXDPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)CCN4C=CN=C4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

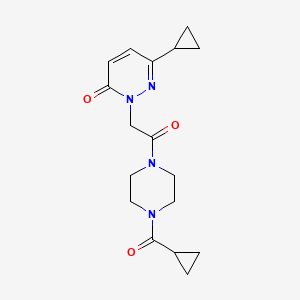
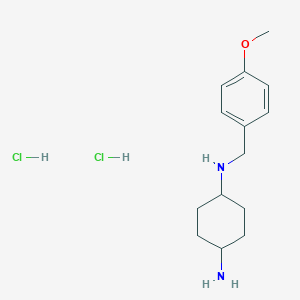
![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2498290.png)
![N-(3-(dimethylamino)propyl)-3-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2498291.png)
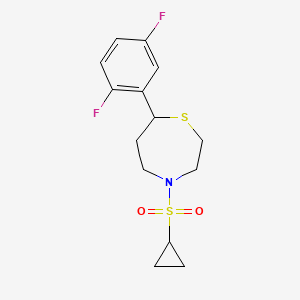
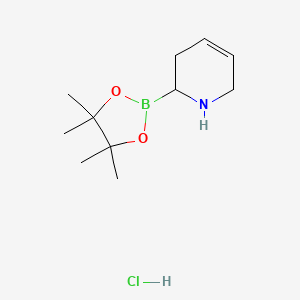
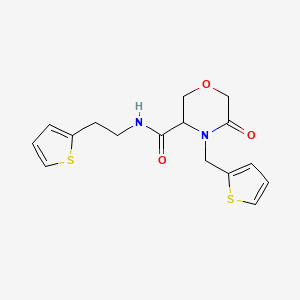
![4-Fluoro-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2498297.png)

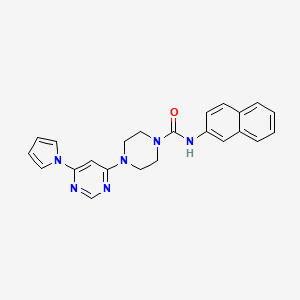

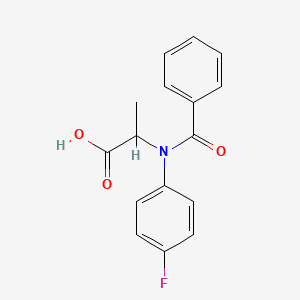
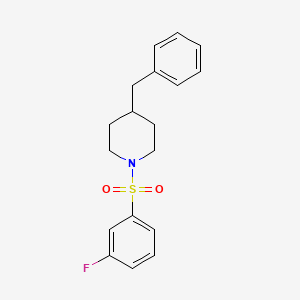
![Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2498307.png)